molecular formula C13H15NO4 B12825715 (2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid

(2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Cat. No.: B12825715
M. Wt: 249.26 g/mol
InChI Key: QREMUNONTQIPQO-GHMZBOCLSA-N
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Description

(2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal research It features a pyrrolidine ring substituted with a benzyl group and two carboxylic acid groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, which can be performed using carbon dioxide under high pressure or through the use of carboxylating agents like diethyl carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

(2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dicarboxylic acid: Lacks the benzyl group but shares the pyrrolidine and carboxylic acid functionalities.

    1-Benzylpyrrolidine: Contains the benzyl group but lacks the carboxylic acid groups.

    Proline derivatives: Similar in structure but with variations in the substituents on the pyrrolidine ring.

Uniqueness: (2R,5R)-1-Benzylpyrrolidine-2,5-dicarboxylic acid is unique due to its specific chiral configuration and the presence of both benzyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2R,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m1/s1

InChI Key

QREMUNONTQIPQO-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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